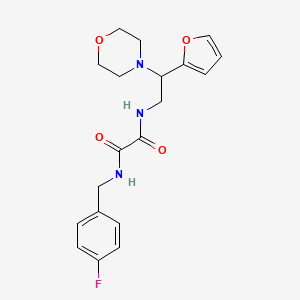

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalic acid diamide) backbone. Its structure includes a 4-fluorobenzyl group at the N1 position and a 2-(furan-2-yl)-2-morpholinoethyl substituent at the N2 position.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMCIKWQVQBEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps:

Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as potassium fluoride.

Synthesis of the Furan-2-yl Intermediate: The furan-2-yl intermediate is synthesized through the cyclization of a suitable precursor, such as 2-furylacetic acid, under acidic conditions.

Coupling with Morpholine: The furan-2-yl intermediate is then reacted with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinoethyl derivative.

Formation of Oxalamide: Finally, the fluorobenzyl and morpholinoethyl intermediates are coupled using oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances its binding affinity, while the furan and morpholine moieties contribute to its overall bioactivity. The oxalamide linkage provides stability and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table compares key oxalamide derivatives with N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide based on substituents, biological activity, and regulatory status:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound contrasts with chlorophenyl (antiviral) or dimethoxybenzyl (flavoring) substituents in analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in viral proteins or taste receptors . The morpholinoethyl-furan moiety introduces a heterocyclic system distinct from pyridyl (S336) or thiazolyl (compounds 14–15) groups. Morpholine improves solubility, while furan may modulate metabolic pathways .

Toxicity and Regulatory Profiles: S336’s NOEL (100 mg/kg bw/day) is derived from a 93-day rat study, with a safety margin >33 million for flavoring use . Antiviral oxalamides (e.g., compound 14) prioritize potency over safety profiling, whereas flavoring agents undergo rigorous regulatory scrutiny .

Synthetic Complexity: The target compound’s synthesis likely involves amide coupling of 4-fluorobenzylamine and 2-(furan-2-yl)-2-morpholinoethylamine, paralleling methods for analogs in and . Stereoisomerism (as in compound 14) may require chiral resolution if applicable .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The compound features a furan ring, a morpholino group, and an oxalamide functional group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O3 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 941932-60-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that it may have applications in treating neurological disorders due to its structural similarities with known psychoactive compounds.

- Receptor Modulation : The compound is believed to modulate neurotransmitter systems, which can influence mood and cognitive functions.

- Enzyme Interaction : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular proliferation and survival, making it a candidate for cancer treatment.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound. Below are some key findings:

- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that the compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells.

- Cancer Cell Proliferation : Another investigation revealed that the compound effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)oxalamide | Lacks furan and morpholino groups | Limited neuroactive properties |

| N1,N2-bis(furan-2-ylmethyl)oxalamide | Contains only furan units | Lower potency against cancer cell lines |

| N1-(4-fluorobenzyl)-N2-(2-morpholinoethyl)oxalamide | Incorporates both furan and morpholino groups | Enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.